

Molecular formula and weight of Disperse Red 82

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An In-Depth Technical Guide to Disperse Red 82

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 82, a monoazo dye belonging to the single azo class, is a compound of significant interest in various industrial and research applications.[1] Primarily utilized in the textile industry for dyeing polyester and its blended fabrics, its physicochemical properties also make it a subject of study in fields such as analytical chemistry and environmental science. This guide provides a comprehensive overview of the molecular and physical properties of **Disperse Red 82**, alongside detailed experimental protocols for its synthesis and characterization.

Core Molecular and Physical Properties

Disperse Red 82 is characterized by the following key identifiers and properties:



Property	Value	Source(s)
Molecular Formula	C21H21N5O6	[1][2][3][4]
Molecular Weight	439.42 g/mol	[1][2][3][4]
IUPAC Name	2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate	[2]
CAS Number(s)	12223-42-6, 30124-94-8	[2]
Physical Appearance	Dark brown powder	[1][3]
Solubility	Insoluble in water	[1][3]
Density (Predicted)	1.28 g/cm ³	

Synthesis of Disperse Red 82

The synthesis of **Disperse Red 82** is a two-stage process that involves the diazotization of a primary aromatic amine followed by an azo coupling reaction.[5] The precursors for this synthesis are 2-cyano-4-nitroaniline (the diazo component) and N,N-di(2-acetoxyethyl)benzeneamine (the coupling component).[1][3][5]

Experimental Protocol: Synthesis of a Related Azo Dye

While a detailed, step-by-step protocol specifically for **Disperse Red 82** is not readily available in the public domain, the following general procedure for the synthesis of similar monoazo disperse dyes can be adapted. This protocol is based on the diazotization of an aniline derivative and subsequent coupling.

Materials:

- Aniline derivative (e.g., 2-cyano-4-nitroaniline)
- Sodium nitrite (NaNO₂)
- Concentrated Hydrochloric Acid (HCl)



- Coupling agent (e.g., N,N-di(2-acetoxyethyl)benzeneamine)
- Ethanol
- Sodium sulfate
- Ice bath

Procedure:

- Preparation of the Diazonium Salt:
 - Prepare a cold solution of the diazonium salt by adding a cold solution of sodium nitrite (e.g., 0.7 g in 5 mL of water) to a solution of the aniline derivative (e.g., 10 mmol) in concentrated HCl (e.g., 5 mL) at a temperature of 0–5 °C.[6]
- Azo Coupling:
 - Add the cold diazonium salt solution to a cold solution of the coupling agent (e.g., 10 mmol) in ethanol (e.g., 10 mL) containing sodium sulfate (e.g., 1 g).[6]
 - Stir the mixture at a temperature below 5 °C for 1 hour.[6]
- Isolation and Purification:
 - Collect the solid precipitate that forms by filtration.
 - Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol)
 to obtain the purified azo dye.

Characterization of Disperse Red 82

The structural confirmation and purity assessment of **Disperse Red 82** are typically performed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis of **Disperse Red 82**. A reverse-phase method is commonly employed.



Experimental Protocol: HPLC Analysis

- Column: Newcrom R1 reverse-phase column.
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]
- Detection: UV-Vis detector, with the absorption spectra for dye mixtures containing Disperse
 Red 82 recorded between 320 and 680 nm.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for the definitive identification of **Disperse Red 82**, providing exact mass measurements to determine its elemental composition.

Experimental Protocol: LC-ESI-MS/MS Analysis

- Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used, where the molecule is protonated to form the [M+H]⁺ adduct.[5]
- Mass Analyzer: A high-resolution instrument such as a Quadrupole Time-of-Flight (QTOF)
 mass spectrometer.
- Sample Preparation: For textile samples, an extraction using methanol under sonication at 50 °C for 30 minutes can be employed. The supernatant is then filtered and reconstituted in a suitable diluent before analysis.
- Data Analysis: The experimentally determined monoisotopic mass of the [M+H]⁺ ion for
 Disperse Red 82 is approximately 440.15646 amu, corresponding to the elemental formula
 C₂₁H₂₂N₅O₆⁺.[5] Further fragmentation in MS/MS experiments can provide structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H NMR or ¹³C NMR data for **Disperse Red 82** is not widely published, NMR spectroscopy is a powerful tool for the definitive structural confirmation of organic compounds,



including similar disperse dyes.

Visualizing the Synthesis of Disperse Red 82

The synthesis of **Disperse Red 82** can be visualized as a two-step chemical process. The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis.

Starting Materials 2-Cyano-4-nitroaniline Sodium Nitrite (NaNO2) Hydrochloric Acid (HCl) Reaction Steps Diazotization Diazonium Salt Intermediate Azo Coupling Final Product Disperse Red 82

Simplified Synthesis Workflow for Disperse Red 82

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Caption: A flowchart illustrating the key stages in the synthesis of **Disperse Red 82**.

Caption: The 2D chemical structure of **Disperse Red 82**.



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